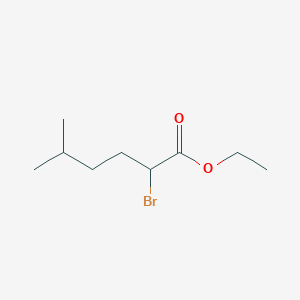

Ethyl 2-bromo-5-methylhexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-bromo-5-methylhexanoate is an organic compound with the molecular formula C9H17BrO2. It is an ester derivative, characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position of the hexanoate chain. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-5-methylhexanoate can be synthesized through the esterification of 2-bromo-5-methylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed:

Substitution: 2-Hydroxy-5-methylhexanoate, 2-Amino-5-methylhexanoate.

Reduction: 2-Bromo-5-methylhexanol.

Hydrolysis: 2-Bromo-5-methylhexanoic acid and ethanol.

Scientific Research Applications

Ethyl 2-bromo-5-methylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-methylhexanoate primarily involves its reactivity as an ester and a brominated compound. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties .

Comparison with Similar Compounds

- Ethyl 2-bromohexanoate

- Ethyl 2-chloro-5-methylhexanoate

- Ethyl 2-bromo-4-methylpentanoate

Comparison: Ethyl 2-bromo-5-methylhexanoate is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. Compared to ethyl 2-bromohexanoate, the presence of the methyl group at the fifth position can lead to steric hindrance, affecting the compound’s reactivity in certain reactions .

Biological Activity

Ethyl 2-bromo-5-methylhexanoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's effects in biological systems.

Synthesis

This compound can be synthesized through various methods, often involving the bromination of 5-methylhexanoic acid derivatives. The synthetic routes typically utilize reagents such as phosphorus tribromide or bromine in the presence of solvents like dichloromethane. The resulting compound is characterized by its unique structure, which includes a bromine atom attached to a carbon chain, influencing its reactivity and biological properties.

The biological activity of this compound is primarily linked to its ability to interact with various enzymatic pathways. Research indicates that brominated compounds often exhibit enhanced biological activity compared to their non-brominated counterparts due to the size and electronegativity of the bromine atom, which can influence binding affinities and interaction modes with target enzymes.

Inhibitory Effects on Enzymes

Studies have shown that this compound exhibits significant inhibitory effects on enzymes such as α-glucosidase. For instance, one study reported that brominated derivatives demonstrated competitive inhibition with IC50 values significantly lower than those of non-brominated analogs. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction and subsequent catalysis .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using standard cell lines such as 3T3 fibroblasts. The results indicated that this compound displays a non-cytotoxic profile at concentrations below 150 µM, suggesting a favorable safety margin for potential therapeutic applications .

Comparative Biological Activity

A comparative analysis of various bromo-substituted compounds revealed that this compound exhibits biological activity comparable to other halogenated derivatives. For example, compounds with methyl substitutions alongside bromine showed varied inhibitory effects on α-glucosidase, indicating that the positioning and nature of substituents significantly influence overall efficacy .

Case Study 1: Antidiabetic Potential

In a specific study focusing on diabetic models, this compound was evaluated for its potential as an antidiabetic agent. The compound was administered in vitro alongside glucose substrates, demonstrating a marked reduction in glucose absorption when compared to untreated controls. This suggests a promising avenue for further exploration in diabetes management .

Case Study 2: Anticancer Research

Another investigation assessed the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at higher concentrations, leading to cell apoptosis through mechanisms involving reactive oxygen species (ROS) generation. This highlights the compound's potential as a lead candidate in cancer therapeutics .

Research Findings Summary

| Study Focus | Findings | IC50 (µM) |

|---|---|---|

| α-Glucosidase Inhibition | Competitive inhibition observed | ~38 |

| Cytotoxicity (3T3 Cells) | Non-cytotoxic up to 150 µM | >150 |

| Antidiabetic Activity | Reduced glucose absorption in vitro | Not specified |

| Anticancer Activity | Induced apoptosis via ROS generation | Not specified |

Properties

CAS No. |

51201-51-5 |

|---|---|

Molecular Formula |

C9H17BrO2 |

Molecular Weight |

237.13 g/mol |

IUPAC Name |

ethyl 2-bromo-5-methylhexanoate |

InChI |

InChI=1S/C9H17BrO2/c1-4-12-9(11)8(10)6-5-7(2)3/h7-8H,4-6H2,1-3H3 |

InChI Key |

SXZHDULBCLKRAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC(C)C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.